6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data.Scientific Research Applications
Antimuscarinic Compound Characteristics
This compound, identified as UH-AH 37, demonstrates a unique selectivity profile with a 14-fold higher affinity for ileal than atrial muscarinic receptors. It does not show marked selectivity for atrial, glandular, or ileal muscarinic binding sites, nor does it reveal binding heterogeneity in membranes from ileal smooth muscle. This property suggests a novel selectivity profile for this compound in receptor binding studies (Doods & Mayer, 1989).
Competitive and Allosteric Interactions
UH-AH 37, an analog of pirenzepine, interacts with classical muscarinic antagonists in a competitive manner and is sensitive to the same epitope as the allosteric ligand gallamine. Its binding characteristics at the muscarinic receptors show both competitive and allosteric interactions, indicating a complex mode of action involving classical muscarinic binding sites and allosteric sites (Ellis & Seidenberg, 1999).
Synthesis and Derivatives
Various derivatives of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, including compounds with a high activity on ulcers, were synthesized. One such derivative, 8-Chloro-5,10-dihydro-5-[bis(2-hydroxyethyl)aminoacetyl]-11H-dibenzo[b,e][1,4]diazepin-11-one hydrochloride, was selected for further clinical evaluation, indicating the potential for diverse therapeutic applications (Rüger, Roehnert & Lohmann, 1990).
Labeling and Tracing Applications
Studies on the synthesis of carbon‐14 and tritium-labeled analogs of clozapine, a related compound, suggest potential applications in tracing and studying the metabolism and distribution of these types of compounds within biological systems (Sunay, Talbot & Galullo, 1992).
Structural Analysis and Activity Relationships
Investigations into chloro-substituted, sterically hindered 5,11-dicarbo analogs of clozapine provide insights into structure-activity relationships, particularly regarding muscarinic and dopamine D-1 and D-2 binding sites. These studies contribute to understanding the influence of structural modifications on receptor binding and activity (Davis et al., 1990).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and predictions about its future use.
Please consult with a professional chemist or a reliable source for accurate information.
properties
IUPAC Name |
1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2.ClH/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25;/h2-8,14H,9-13H2,1H3,(H,23,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTAKOZVGKPLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152831 | |
Record name | UH-AH 37 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one | |
CAS RN |
120382-14-1 | |
Record name | UH-AH 37 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120382141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UH-AH 37 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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